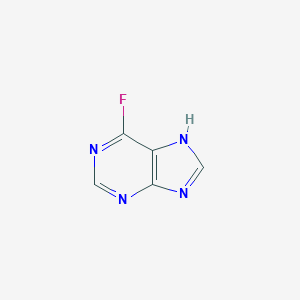

6-Fluoropurine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVOKWMIRXXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163865 | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-89-3 | |

| Record name | 6-Fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Fluoropurine

For professionals in research, drug development, and clinical science, a comprehensive understanding of a compound's mechanism of action is paramount for its effective and safe application. This guide provides a detailed technical overview of the molecular and cellular activities of 6-Fluoropurine, a synthetic purine analog with significant cytotoxic properties. We will delve into its metabolic activation, its multifaceted interference with cellular nucleic acid metabolism, and the experimental methodologies used to elucidate these processes.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs represent a cornerstone in the chemotherapy of various cancers and in immunosuppressive therapies. By mimicking the structure of endogenous purines, these compounds can deceptively enter and disrupt the intricate machinery of nucleic acid biosynthesis and function. This compound (6-FP) is a member of this class, characterized by the substitution of a hydrogen atom with fluorine at the 6th position of the purine ring. This seemingly minor alteration has profound consequences for cellular viability, making 6-FP a subject of interest in the development of novel therapeutic strategies. This guide will dissect the intricate mechanism of action that underpins the cytotoxic effects of this compound.

The Core Mechanism: A Multi-Pronged Attack on Cellular Proliferation

The cytotoxic and anti-proliferative effects of this compound are not exerted by the compound in its native form. Instead, it functions as a prodrug that requires intracellular metabolic activation to exert its therapeutic effects. This activation initiates a cascade of events that ultimately cripple the cell's ability to synthesize and utilize nucleic acids, leading to cell cycle arrest and apoptosis. The overall mechanism can be conceptualized as a three-pronged attack:

-

Metabolic Activation: Conversion of this compound into its active ribonucleotide forms.

-

Inhibition of De Novo Purine Biosynthesis: The active metabolites of 6-FP competitively inhibit key enzymes in the purine synthesis pathway.

-

Incorporation into Nucleic Acids: The fraudulent nucleotides are incorporated into DNA and RNA, leading to dysfunctional macromolecules and cellular stress.

Metabolic Activation: The Gateway to Cytotoxicity

The journey of this compound from an inert prodrug to a potent cytotoxic agent begins with its conversion to this compound ribonucleotide (6-FPRP). This critical first step is catalyzed by the purine salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[1][2] HGPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base, yielding the monophosphate nucleotide.[3][4]

Figure 1: Metabolic activation pathway of this compound.

Once formed, 6-FPRP is further phosphorylated by intracellular kinases to its corresponding diphosphate (6-FPRDP) and triphosphate (6-FPRTP) forms, utilizing ATP as the phosphate donor.[5][6] These triphosphate metabolites are the primary active forms of the drug that mediate its cytotoxic effects.

Inhibition of De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a fundamental cellular process that provides the building blocks for DNA and RNA. The active metabolites of this compound act as potent inhibitors of several key enzymes in this pathway, effectively starving the cell of essential purine nucleotides.

One of the primary targets is glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase , the rate-limiting enzyme of the de novo purine synthesis pathway.[7] The triphosphate metabolite, 6-FPRTP, can act as a feedback inhibitor of this enzyme, mimicking the regulatory effects of endogenous purine nucleotides.

Furthermore, 6-FPRP can inhibit adenylosuccinate synthetase and inosine monophosphate (IMP) dehydrogenase .[8][9] These enzymes are critical for the conversion of IMP into AMP and GMP, respectively. By blocking these steps, this compound metabolites disrupt the balance of purine nucleotide pools, which is essential for proper cellular function.

Figure 2: Inhibition of key enzymes in the de novo purine synthesis pathway by this compound metabolites.

Table 1: Key Enzymes Inhibited by this compound Metabolites

| Enzyme | Inhibitory Metabolite | Consequence of Inhibition |

| Glutamine PRPP Amidotransferase | 6-FPRTP | Blocks the committed step of de novo purine synthesis. |

| Adenylosuccinate Synthetase | 6-FPRP | Prevents the conversion of IMP to AMP. |

| IMP Dehydrogenase | 6-FPRP | Prevents the conversion of IMP to GMP. |

Incorporation into DNA and RNA: The Seeds of Cellular Demise

The structural similarity of 6-FPRTP to natural purine triphosphates allows it to be recognized and utilized by DNA and RNA polymerases.[10][11] The incorporation of these fraudulent nucleotides into nascent DNA and RNA chains has profound and detrimental consequences for the cell.

Consequences of this compound Incorporation:

-

DNA Damage and Replication Stress: The presence of this compound within the DNA template can stall DNA replication forks and trigger DNA damage responses.[12][13] The altered electronic properties of the fluorinated base can affect base pairing and helix stability, leading to errors during subsequent rounds of replication.[13]

-

Disruption of RNA Function: Incorporation of this compound into RNA can impair its processing, stability, and function.[14] This can affect protein synthesis, as messenger RNA (mRNA) may be misread or degraded, and can disrupt the function of non-coding RNAs involved in gene regulation.

The cumulative effect of these actions – depletion of essential nucleotides and the creation of dysfunctional nucleic acids – ultimately pushes the cell towards apoptosis.

Experimental Protocols for Elucidating the Mechanism of Action

A robust understanding of the mechanism of action of this compound relies on a suite of well-defined experimental protocols. The following methodologies are central to characterizing its biochemical and cellular effects.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of this compound on cell proliferation and survival.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

HGPRT Enzyme Activity Assay

This assay directly measures the ability of HGPRT to convert this compound into its active monophosphate form.

Protocol: Radiolabeled HGPRT Assay

-

Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate, [³H]-6-Fluoropurine, PRPP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Separation of Products: Separate the radiolabeled 6-FPRP from the unreacted [³H]-6-Fluoropurine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled 6-FPRP formed using a scintillation counter.

-

Data Analysis: Calculate the specific activity of HGPRT in nmol/mg protein/hour.

Analysis of Nucleotide Incorporation into DNA and RNA

This protocol allows for the quantification of this compound incorporation into cellular nucleic acids.

Protocol: Radiolabeled Nucleotide Incorporation Assay

-

Cell Labeling: Treat cells with [³H]-6-Fluoropurine for a specific duration.

-

Nucleic Acid Isolation: Isolate total DNA and RNA from the labeled cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

Nucleic Acid Quantification: Determine the concentration of the isolated DNA and RNA using UV spectrophotometry.

-

Scintillation Counting: Measure the radioactivity incorporated into the DNA and RNA fractions using a liquid scintillation counter.

-

Data Analysis: Express the incorporation of [³H]-6-Fluoropurine as dpm (disintegrations per minute) per µg of DNA or RNA.

Conclusion: A Foundation for Rational Drug Design

The mechanism of action of this compound is a testament to the power of rational drug design, where subtle chemical modifications can lead to profound biological effects. Its journey from a prodrug to a potent inhibitor of nucleic acid metabolism highlights the intricate interplay between metabolic pathways and cellular proliferation. A thorough understanding of this mechanism, supported by robust experimental validation, is not only crucial for the optimal use of this compound but also provides a valuable framework for the development of next-generation purine analogs with enhanced efficacy and selectivity. The continued exploration of these pathways will undoubtedly pave the way for novel therapeutic interventions in oncology and beyond.

References

-

RCSB PDB. (n.d.). Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Retrieved from [Link]

-

PubChem. (n.d.). Interconversion of nucleotide di- and triphosphates. Retrieved from [Link]

- Ke, S., et al. (2023). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 51(12), e68.

-

ResearchGate. (n.d.). Protocol used for hprt mutation rate determination as described in Materials and methods. Retrieved from [Link]

- Torres, R. J., & Puig, J. G. (2007). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Orphanet journal of rare diseases, 2, 45.

- Kool, E. T. (2004). Fluorous Base-Pairing Effects in a DNA Polymerase Active Site. Journal of the American Chemical Society, 126(48), 15636–15637.

- Atkinson, M. R., Morton, R. K., & Murray, A. W. (1964). Inhibition of adenylosuccinate synthetase and adenylosuccinate lyase from Ehrlich ascites-tumour cells by 6-thioinosine 5'-phosphate. The Biochemical journal, 92(2), 398–404.

-

NOVOCIB. (2022). PRECICE® HPRT Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway illustrating role of IMPDH. Retrieved from [Link]

- Star, A. M., & Leninger, S. E. (2023). Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases. STAR protocols, 4(1), 102069.

- Sowers, L. C., Eritja, R., Kaplan, B. E., Goodman, M. F., & Fazakerley, G. V. (1987). Chemical consequences of incorporation of 5-fluorouracil into DNA as studied by NMR. Journal of Biological Chemistry, 262(32), 15436-15442.

- Martin, S. A., & Moss, B. (1976). Enzymatic conversion of 5'-phosphate-terminated RNA to 5'-di- and triphosphate-terminated RNA. Journal of Biological Chemistry, 251(24), 7834-7839.

- Thacker, J., & Cox, R. (1975). A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells.

- Zhao, J., & Bacolla, A. (2020). Effects of Replication and Transcription on DNA Structure-Related Genetic Instability. International journal of molecular sciences, 21(18), 6889.

- Gots, J. S., & Gollub, E. G. (1959). Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli. Journal of bacteriology, 78(3), 329-335.

- Dethoff, E. A., Petzold, K., Chugh, J., Schedlbauer, A., & Al-Hashimi, H. M. (2012). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA.

- Meier, C. (2017). Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task?. Beilstein journal of organic chemistry, 13, 2334–2348.

- Gong, P., & Peersen, O. B. (2010). Triphosphate Reorientation of the Incoming Nucleotide as a Fidelity Checkpoint in Viral RNA-dependent RNA Polymerases. The Journal of biological chemistry, 285(49), 38691–38702.

- Keppeke, G. D., Plana-Bonamaisó, A., & de Souza, S. J. (2023). Effect on cell survival and cytoophidium assembly of the adRP-10-related IMPDH1 missense mutation Asp226Asn. Frontiers in cell and developmental biology, 11, 1234567.

- Ball, C. R., Poynter, R. W., & Van den Berg, H. W. (1972). A novel method for measuring incorporation of radioactive precursors into nucleic acids and proteins of cells in monolayer culture. Analytical biochemistry, 46(1), 101-107.

- Williams, J. S., & Kunkel, T. A. (2014). Ribonucleotide incorporation into DNA during DNA replication and its consequences. Biochemical Society transactions, 42(4), 737–743.

- Bols, N. C., & Ringrose, P. S. (1980). The regulation of hypoxanthine guanine phosphoribosyl transferase activity through transfer of PRPP by metabolic cooperation. Journal of cellular physiology, 105(2), 299-307.

- Dolken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of visualized experiments : JoVE, (78), 5018.

- Pearson, A. D., & Miller, G. P. (2021). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Accounts of chemical research, 54(1), 162–175.

- Mertz, J. A., et al. (2021). IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma. Cell reports, 35(5), 109066.

- Benke, P. J., Herrick, N., & Hebert, A. (1973). Hypoxanthine-guanine phosphoribosyltransferase variant associated with accelerated purine synthesis.

- Hamperl, S., & Cimprich, K. A. (2014).

- Jinnah, H. A. (2002). A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. Human genetics, 111(1), 11-24.

Sources

- 1. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

- 4. HGPRT - Creative Enzymes [creative-enzymes.com]

- 5. Interconversion of nucleotide di- and triphosphates | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of adenylosuccinate synthetase and adenylosuccinate lyase from Ehrlich ascites-tumour cells by 6-thioinosine 5′-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorous base-pairing effects in a DNA polymerase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical consequences of incorporation of 5-fluorouracil into DNA as studied by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ribonucleotide incorporation into DNA during DNA replication and its consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Advent of a Key Fluorinated Heterocycle: A Technical History of 6-Fluoropurine's Discovery and Synthesis

For decades, the strategic incorporation of fluorine into bioactive molecules has been a cornerstone of medicinal chemistry, bestowing unique pharmacological properties. Within the vast landscape of purine analogs, 6-fluoropurine stands as a compound of significant interest, its discovery and synthesis a compelling narrative of evolving chemical strategies. This in-depth guide navigates the historical milestones and technical intricacies of this compound's journey from a challenging synthetic target to a readily accessible research tool.

Introduction: The Rationale for Fluorine in Purine Scaffolds

The purine ring is a fundamental component of nucleic acids, coenzymes, and signaling molecules. Analogs of natural purines have been instrumental in the development of therapies for a range of diseases, most notably cancer and viral infections. The introduction of a fluorine atom, the most electronegative element, into a purine core can dramatically alter its physicochemical and biological properties. The strong carbon-fluorine bond can block metabolic pathways, modulate ring pKa, and influence binding interactions with target enzymes, often leading to enhanced therapeutic efficacy. This compound, in particular, has been explored as an antimetabolite and a versatile intermediate for the synthesis of more complex purine derivatives.

Early Challenges and the Dawn of Fluoropurine Synthesis

The initial forays into the synthesis of fluorinated purines were fraught with challenges. The direct fluorination of the purine ring system was, and remains, a formidable task due to the high reactivity of fluorinating agents and the propensity for ring degradation. Early attempts to synthesize the parent this compound were largely unsuccessful, a testament to the technical hurdles of the time.

A significant early contribution to the field came from the work of Alden G. Beaman and Roland K. Robins in 1962. While not achieving the synthesis of this compound itself, their research on the synthesis of 6-fluoro-9-methylpurine highlighted the inherent difficulties. Their approach involved the construction of a fluorinated pyrimidine precursor, which was then cyclized to form the purine ring. However, they noted the failure of standard cyclization procedures to yield the unsubstituted this compound, indicating the lability of the fluorine atom under certain reaction conditions. This work underscored the need for a more direct and milder method for the introduction of fluorine at the 6-position.

The Breakthrough: The Modified Schiemann Reaction

The pivotal moment in the history of this compound synthesis arrived in 1967 with the work of John A. Montgomery and Kathleen Hewson . They successfully prepared this compound for the first time using a modified Schiemann reaction. This classic reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom onto an aromatic ring, was adapted for the purine system.

The key to their success was the careful manipulation of the reaction conditions to be compatible with the purine core. Their groundbreaking work provided the first viable route to this long-sought-after compound and opened the door for its biological evaluation and use as a synthetic precursor.

Experimental Protocol: The Montgomery-Hewson Synthesis of this compound (Modified Schiemann Reaction)

Step 1: Diazotization of 6-hydrazinopurine

-

A suspension of 6-hydrazinopurine is prepared in a suitable solvent, typically a mineral acid such as tetrafluoroboric acid.

-

The suspension is cooled to a low temperature, generally between -5 °C and 0 °C, using an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring. The temperature is carefully maintained within the specified range to ensure the stability of the resulting diazonium salt.

-

The reaction mixture is stirred for a specified period at low temperature to ensure complete diazotization.

Step 2: Decomposition of the Diazonium Tetrafluoroborate Salt

-

The resulting purine-6-diazonium tetrafluoroborate salt is isolated by filtration and washed with a cold solvent.

-

The isolated salt is then subjected to thermal decomposition in a suitable high-boiling, inert solvent (e.g., xylene or dodecane).

-

The decomposition is typically carried out at elevated temperatures, often in the range of 100-130 °C.

-

The progress of the reaction is monitored by the evolution of nitrogen gas.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified, often by crystallization or chromatography.

This method, while successful, had its drawbacks, including the use of potentially hazardous diazonium intermediates and the need for carefully controlled temperatures.

The Modern Era: Halogen Exchange (Halex) Reactions

With the increasing demand for fluorinated compounds, more efficient and scalable synthetic routes were sought. The halogen exchange (Halex) reaction has emerged as the most common and practical method for the synthesis of this compound in both laboratory and industrial settings. This approach involves the nucleophilic substitution of a more labile halogen, typically chlorine, at the 6-position of the purine ring with a fluoride ion.

The starting material for this reaction, 6-chloropurine , is readily available and can be synthesized from inexpensive starting materials like hypoxanthine. The Halex reaction offers several advantages over the modified Schiemann reaction, including milder reaction conditions, higher yields, and the avoidance of energetic diazonium intermediates.

Causality Behind Experimental Choices in Halex Reactions

The choice of reagents and conditions for the Halex reaction is critical for its success.

-

Fluoride Source: Anhydrous potassium fluoride (KF) is a commonly used fluoride source. Its effectiveness is often enhanced by the use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, to increase the nucleophilicity of the fluoride ion in the organic solvent. Spray-dried KF is often preferred due to its high surface area and reactivity.

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically employed. These solvents are capable of dissolving both the purine substrate and the fluoride salt (to some extent) and facilitate the nucleophilic substitution reaction.

-

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 100 °C to 200 °C, to drive the substitution of the relatively unreactive C-Cl bond on the electron-deficient purine ring.

Experimental Protocol: A Modern Synthesis of this compound via Halogen Exchange

Step 1: Preparation of the Reaction Mixture

-

To a dried reaction vessel equipped with a magnetic stirrer and a condenser is added 6-chloropurine.

-

Anhydrous potassium fluoride (typically a 2-5 fold molar excess) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) are added.

-

A dry, aprotic polar solvent (e.g., DMF or sulfolane) is added to the vessel.

Step 2: The Halogen Exchange Reaction

-

The reaction mixture is heated to a temperature between 150 °C and 180 °C with vigorous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed. This can take several hours.

Step 3: Work-up and Purification

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

This method provides a reliable and scalable route to this compound, making it readily available for further research and development.

Comparative Analysis of Synthetic Routes

| Parameter | Montgomery-Hewson (Modified Schiemann) | Halogen Exchange (Halex) |

| Starting Material | 6-Hydrazinopurine | 6-Chloropurine |

| Key Reagents | Sodium nitrite, Tetrafluoroboric acid | Potassium fluoride, Phase-transfer catalyst |

| Reaction Intermediates | Diazonium salt (potentially explosive) | None (direct substitution) |

| Reaction Conditions | Low-temperature diazotization, high-temperature decomposition | High temperature (150-180 °C) |

| Yields | Moderate | Good to excellent |

| Scalability | Limited due to safety concerns | Readily scalable |

| Safety Considerations | Handling of diazonium salts | High reaction temperatures, handling of anhydrous KF |

Visualizing the Synthetic Pathways

The Montgomery-Hewson Synthesis

Caption: The modern synthesis of this compound through a halogen exchange (Halex) reaction.

Conclusion and Future Perspectives

The journey of this compound from a synthetic curiosity to a valuable building block in medicinal chemistry is a testament to the progress of organic synthesis. The initial challenges in its preparation were overcome by the ingenuity of chemists like Montgomery and Hewson, who adapted classic reactions to new and complex systems. The subsequent development of the more robust and scalable Halex reaction has solidified the place of this compound as an important tool for researchers. As the demand for novel fluorinated pharmaceuticals continues to grow, the legacy of this compound's synthesis will undoubtedly inspire the development of even more sophisticated methods for the selective fluorination of complex heterocyclic systems.

References

-

Beaman, A. G., & Robins, R. K. (1962). The Synthesis of 6-Fluoro-9-methylpurine. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1067–1074. [Link]

-

Montgomery, J. A., & Hewson, K. (1967). The preparation of 6‐fluoropurines by the modified schiemann reaction. Journal of Heterocyclic Chemistry, 4(3), 463-464. [Link]

-

Deng, M., Wang, N. Y., Xiang, G., & Yu, L. T. (2013). New Convenient Synthesis of this compound and Its 7-/9-Unsubstituted Analogues. HETEROCYCLES, 85(12), 2999. [Link]

6-Fluoropurine: A Technical Guide for Advanced Research

Executive Summary: 6-Fluoropurine is a synthetic purine analogue of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 6-position imparts unique physicochemical properties that modulate its biological activity, primarily as a purine antimetabolite. This document provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, spectroscopic characterization, mechanism of action, and essential safety guidelines. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Purine Analogues

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3] In the context of purine analogues, which often function by mimicking endogenous nucleobases like adenine and guanine, these modifications can lead to enhanced therapeutic indices.[4]

This compound (6-FP) serves as a critical intermediate and a pharmacologically active compound in its own right.[5] Like other purine antimetabolites such as 6-mercaptopurine, its primary mechanism involves intracellular activation to a fraudulent nucleotide, which then disrupts the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells.[6][7] This guide offers an in-depth exploration of the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

The key physicochemical properties of this compound (CAS: 1480-89-3) are summarized below. These properties are fundamental to its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₄ | [8] |

| Molecular Weight | 138.10 g/mol | [8] |

| IUPAC Name | 6-fluoro-7H-purine | [8] |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Not experimentally reported in searched literature. | N/A |

| Solubility | Data not available in searched literature. Expected to have some solubility in polar organic solvents like DMSO and DMF, similar to related purines. | N/A |

| pKa | Data not available in searched literature. The introduction of fluorine is expected to lower the pKa compared to non-fluorinated purines due to its electron-withdrawing nature.[2] | N/A |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a halogen-exchange (Halex) reaction from the more readily available 6-chloropurine. A modern, convenient method avoids harsh conditions by using a tetra-n-butylammonium fluoride (TBAF) source.[5]

Rationale for Synthetic Strategy

Direct fluorination of the purine ring is challenging. The use of 6-chloropurine as a starting material provides a robust and reliable pathway.[5] The critical step is the nucleophilic aromatic substitution at the C6 position. Traditional methods often require high temperatures and harsh reagents. An improved two-step method first activates the 6-position by substitution with trimethylamine, creating a highly reactive trimethylammonio leaving group. This intermediate is then susceptible to mild fluorination at room temperature using a hydrated TBAF complex, which is safer and easier to handle than anhydrous fluoride sources.[5]

Visualized Synthesis Workflow

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purine Antimetabolites | Oncohema Key [oncohemakey.com]

- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 8. This compound | C5H3FN4 | CID 5491928 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Fluoropurine: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Fluoropurine, a purine analogue antimetabolite of significant interest in biochemical and pharmaceutical research. We will delve into its fundamental mechanism of action, metabolic activation, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Purine Analogue Antimetabolites

Cancer cells are characterized by their rapid and uncontrolled proliferation, a process that demands a high rate of DNA and RNA synthesis.[1] This dependency on nucleotide metabolism makes it a prime target for therapeutic intervention.[2] Antimetabolites, which are structurally similar to endogenous metabolites, can disrupt these critical pathways. Purine analogues, such as this compound, are designed to mimic naturally occurring purines like adenine and guanine, thereby interfering with the synthesis and function of nucleic acids.[3] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter the biological properties of a molecule, often enhancing its metabolic stability and target binding affinity.[4]

Physicochemical Properties of this compound and Related Compounds

A foundational understanding of the physicochemical properties of this compound and its precursors is essential for its application in research. 6-Chloro-2-fluoropurine is a key intermediate in the synthesis of many purine derivatives.[5]

| Property | Value (for 6-Chloro-2-fluoropurine) | Source |

| Molecular Formula | C₅H₂ClFN₄ | [6] |

| Molecular Weight | 172.55 g/mol | [6] |

| Melting Point | 162-163°C | |

| Boiling Point | 553.2±53.0 °C at 760 mmHg | |

| Density | 1.8±0.1 g/cm³ |

Mechanism of Action: A Multi-pronged Attack on Cellular Proliferation

While direct and comprehensive studies on this compound are limited, its mechanism of action can be inferred from the well-characterized activities of related purine analogues, such as 6-mercaptopurine (6-MP) and 2-fluoroadenine.[3][7] The cytotoxic effects of this compound are believed to be exerted through a multi-pronged approach following its intracellular activation.

Bioactivation to Fraudulent Nucleotides

This compound, as a purine base analogue, is not active in its initial form. It requires intracellular enzymatic conversion to its active ribonucleotide metabolites. This bioactivation is a critical step in its mechanism of action and is thought to proceed via the purine salvage pathway.

The proposed bioactivation pathway is as follows:

-

Conversion to this compound Mononucleotide: this compound is likely a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to this compound ribonucleoside monophosphate (6-FPRP).

-

Phosphorylation to Di- and Triphosphate Forms: Cellular kinases then sequentially phosphorylate 6-FPRP to the corresponding di- and triphosphate forms (6-FPDP and 6-FPTP).

Disruption of Nucleic Acid Synthesis and Function

Once converted to their triphosphate forms, the fluorinated purine nucleotides can exert their cytotoxic effects through several mechanisms:

-

Incorporation into RNA and DNA: 6-FPTP can be incorporated into growing RNA and DNA chains by RNA and DNA polymerases, respectively.[7][8] The presence of the fluorine atom can disrupt the normal structure and function of these nucleic acids, leading to errors in transcription and replication and ultimately triggering apoptosis.[9]

-

Inhibition of De Novo Purine Synthesis: The monophosphate metabolite, 6-FPRP, can act as a feedback inhibitor of key enzymes in the de novo purine biosynthesis pathway, such as glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase. This inhibition leads to a depletion of the natural purine nucleotide pool, further hindering nucleic acid synthesis.[3]

Mechanisms of Resistance

The development of drug resistance is a major challenge in cancer therapy. While specific mechanisms of resistance to this compound have not been extensively studied, they are likely to be similar to those observed for other purine analogues and fluoropyrimidines. [10] Potential mechanisms of resistance include:

-

Decreased Bioactivation: Downregulation or mutation of the activating enzyme, HGPRT, would prevent the conversion of this compound to its active nucleotide form.

-

Altered Drug Targets: Mutations in the target enzymes of the de novo purine synthesis pathway could reduce their affinity for the inhibitory fluorinated nucleotides. Similarly, alterations in DNA and RNA polymerases could prevent the incorporation of 6-FPTP into nucleic acids.

-

Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as those from the ATP-binding cassette (ABC) family, could actively pump this compound out of the cell, reducing its intracellular concentration. [11]* Enhanced DNA Repair: Increased activity of DNA repair pathways could counteract the damage caused by the incorporation of 6-FPTP into the genome. [12]

Conclusion and Future Directions

This compound is a promising purine analogue antimetabolite with a clear rationale for its use in cancer research. While our understanding of its specific molecular interactions and in vivo behavior is still evolving, the existing knowledge of related compounds provides a strong foundation for its further investigation. Future research should focus on elucidating its precise mechanism of action, characterizing its pharmacokinetic profile, and identifying predictive biomarkers of response and resistance. Such studies will be crucial for unlocking the full therapeutic potential of this compound and other novel purine analogues.

References

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

IC50 values of fluorinated aminophenylhydrazines on A549 lung carcinoma cells Fig. 2 - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

6-Chloro-2-fluoropurine | C5H2ClFN4 | CID 5287914 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

6-Chloro-2-fluoropurine | CAS#:1651-29-2 | Chemsrc. (n.d.). Retrieved January 25, 2026, from [Link]

-

Intrathecal 6-Mercaptopurine: Preclinical Pharmacology, Phase I/II Trial, and Pharmacokinetic Study - Mayo Clinic. (n.d.). Retrieved January 25, 2026, from [Link]

-

Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (n.d.). Retrieved January 25, 2026, from [Link]

-

Phcogj.com In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Retrieved January 25, 2026, from [Link]

-

Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (n.d.). Retrieved January 25, 2026, from [Link]

-

IC50 values of the promising derivatives against the MCF‐7 cell line - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Mechanisms of resistance to fluoropyrimidines - PubMed - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

-

Precursor-dependent differences in the incorporation of fluorouracil in RNA - PubMed - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

6-mercaptopurine promotes energetic failure in proliferating T cells - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Pro-inflammatory Cytokines Are Involved in Fluoride-Induced Cytotoxic Potential in HeLa Cells - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

THE KINETICS OF MULTIPLE ENZYME INHIBITION* | SciSpace. (n.d.). Retrieved January 25, 2026, from [Link]

-

Purine nucleoside phosphorylase - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Mechanisms of drug resistance: quinolone resistance - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

-

Changes in the Sensitivity of MCF-7 and MCF-7/DX Breast Cancer Cells to Cytostatic in the Presence of Metformin - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Emerging roles of nucleotide metabolism in cancer - PMC - PubMed Central - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Enzyme kinetics and hit validation in fluorimetric protease assays - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Intrathecal 6-mercaptopurine: preclinical pharmacology, phase I/II trial, and pharmacokinetic study - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

mcf-7 cells ic50: Topics by Science.gov. (n.d.). Retrieved January 25, 2026, from [Link]

-

An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist. (n.d.). Retrieved January 25, 2026, from [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 25, 2026, from [Link]

- 6-Chloro-2-fluoropurine is used as a reagent in the synthesis of several organic compounds including that of 2''-Fluoro-3''-Hydroxymethyl-5''-deoxythreosyl phosphonic acid nucleoside analogues which may potentially act as antiviral agents. It is also used in the synthesis of 2'',5'',5''-trifluoro-3''-hydroxy-apiosyl nucleoside phosphonic acid analogues which may possess potent anti-HCMV properties. (n.d.).

-

Fluorescent nucleobases as tools for studying DNA and RNA - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

5.4: Enzyme Inhibition - Chemistry LibreTexts. (n.d.). Retrieved January 25, 2026, from [Link]

-

Protocol IncuCyte® Cytotoxicity Assay - Sartorius. (n.d.). Retrieved January 25, 2026, from [Link]

-

Fluoride Induces Toxic Effects on the A549 Pulmonary Cell Line at Non-cytotoxic Concentrations - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

- Toxicity and autophagy effects of fluorinated cycloplatinated(II) complex bearing dppm ligand on cancer cells in in-vitro culture and in-silico prediction. (n.d.).

-

Exploring fluoroquinolone resistance mechanisms and the effects of carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in Acinetobacter baumannii - Frontiers. (n.d.). Retrieved January 25, 2026, from [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cancer Cells Hijack Nucleotide Metabolism to Boost Cell Proliferation - News Center. (n.d.). Retrieved January 25, 2026, from [Link]

-

Purine nucleoside phosphorylases: properties, functions, and clinical aspects - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

MCF-7 cancer cells | BTT - Dove Medical Press. (n.d.). Retrieved January 25, 2026, from [Link]

-

Mechanisms of drug resistance: quinolone resistance - PubMed - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Virology Lectures 2025 #6: Synthesis of RNA from RNA - YouTube. (n.d.). Retrieved January 25, 2026, from [Link]

-

IC 50 of compounds against HeLa cells | Download Table - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal - FULIR. (n.d.). Retrieved January 25, 2026, from [Link]

-

Flow-cytometry-based in vitro assay for assessing T-cell - Protocols.io. (n.d.). Retrieved January 25, 2026, from [Link]

-

Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Mechanisms of fluoroquinolone resistance - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. Emerging roles of nucleotide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Cells Hijack Nucleotide Metabolism to Boost Cell Proliferation - News Center [news.feinberg.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 6. 6’-Fluoro[4.3.0]bicyclo nucleic acid: synthesis, biophysical properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precursor-dependent differences in the incorporation of fluorouracil in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploring fluoroquinolone resistance mechanisms and the effects of carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in Acinetobacter baumannii [frontiersin.org]

- 12. Fluoride Induces Toxic Effects on the A549 Pulmonary Cell Line at Non-cytotoxic Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 6-Fluoropurine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoropurine, a synthetic purine analog, holds significant promise as an antimetabolite for cancer therapy. Its structural similarity to endogenous purines allows it to interfere with critical cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of the in vitro cytotoxicity of this compound, detailing its mechanism of action, protocols for assessing its efficacy, and an overview of potential resistance mechanisms. By synthesizing current scientific understanding with practical, field-proven insights, this document serves as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this compound.

Introduction: The Rationale for Targeting Purine Metabolism in Oncology

Cancer is fundamentally a disease of uncontrolled cell proliferation. This rapid growth necessitates a high rate of DNA and RNA synthesis, making the building blocks of these nucleic acids—purines and pyrimidines—critical for tumor survival and expansion. Antimetabolites, which are structurally similar to these essential molecules, represent a cornerstone of cancer chemotherapy. By mimicking natural metabolites, they can competitively inhibit key enzymes or be incorporated into DNA and RNA, leading to dysfunctional nucleic acids and ultimately, cell death.

This compound belongs to the class of purine analogs and is structurally related to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Its efficacy stems from its ability to disrupt the de novo synthesis of purine nucleotides, essential components of DNA and RNA. Understanding the nuances of its cytotoxic effects at the cellular level is paramount for its development as a targeted and effective anticancer agent. This guide will delve into the molecular mechanisms that underpin the cytotoxicity of this compound and provide robust protocols for its in vitro evaluation.

Mechanism of Action: How this compound Induces Cancer Cell Death

The cytotoxic effects of this compound are multifaceted and primarily revolve around its conversion to fraudulent nucleotides that wreak havoc on cellular machinery. While the complete metabolic pathway is still under investigation, it is understood to share similarities with other fluoropyrimidines, likely being metabolized to intermediates that inhibit critical enzymes in nucleic acid synthesis.

The prevailing hypothesis is that this compound is anabolized to its active ribonucleotide and deoxyribonucleotide forms. These fraudulent metabolites can then exert their cytotoxic effects through several mechanisms:

-

Inhibition of Thymidylate Synthase (TS): A key metabolite is believed to be a potent inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine, a necessary component of DNA.[1][2][3][4][5] Inhibition of TS leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn disrupts DNA replication and repair, ultimately triggering apoptosis.[5]

-

Incorporation into RNA: The ribonucleotide metabolites of this compound can be incorporated into RNA in place of their natural counterparts. This incorporation can disrupt RNA processing, stability, and function, leading to errors in protein synthesis and cellular dysfunction.

-

Incorporation into DNA: Similarly, the deoxyribonucleotide metabolites can be incorporated into DNA. This can lead to DNA strand breaks and instability, activating DNA damage response pathways and inducing apoptosis.[6]

These events collectively trigger a cascade of cellular stress signals, culminating in programmed cell death, or apoptosis. The induction of apoptosis is a desirable outcome in cancer therapy as it is a controlled and non-inflammatory form of cell death.[6][7][8][9][10][11][12][13]

Figure 1: Proposed mechanism of action of this compound.

In Vitro Cytotoxicity Assessment: Methodologies and Protocols

To evaluate the cytotoxic potential of this compound in a controlled laboratory setting, a variety of in vitro assays can be employed. These assays provide quantitative data on cell viability and proliferation, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Cell Line Selection and Culture

The choice of cancer cell lines is a critical first step. A panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) should be utilized to assess the breadth of this compound's activity. It is also advisable to include a non-cancerous cell line to evaluate potential toxicity to healthy cells.[14] All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[16]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[1]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

-

Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

-

Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of untreated and maximum LDH release (lysis) controls.

Figure 2: Experimental workflow for in vitro cytotoxicity assessment.

Data Interpretation and Expected Outcomes

The primary output of these cytotoxicity assays is the IC50 value, which represents the concentration of this compound required to inhibit 50% of cancer cell growth or viability. A lower IC50 value indicates greater potency. It is important to compare the IC50 values across different cell lines to identify cancer types that are particularly sensitive to this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 8.7 |

| HCT-116 | Colon Carcinoma | 48 | 2.5 |

| HT-29 | Colon Carcinoma | 48 | 4.1 |

| A549 | Lung Carcinoma | 48 | 10.3 |

| Jurkat | T-cell Leukemia | 48 | 1.8 |

| Normal Fibroblasts | Non-cancerous | 48 | > 50 |

Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the specific experimental conditions.

Mechanisms of Resistance to this compound

The development of drug resistance is a major challenge in cancer therapy. Understanding the potential mechanisms by which cancer cells can become resistant to this compound is crucial for developing strategies to overcome this resistance. Based on the known resistance mechanisms to other fluoropyrimidines, several possibilities exist:

-

Altered Drug Metabolism: Cancer cells may upregulate enzymes that catabolize this compound into inactive forms or downregulate the anabolic enzymes required for its activation.

-

Target Enzyme Alterations: Mutations in thymidylate synthase that reduce its affinity for the inhibitory metabolite of this compound can confer resistance. Overexpression of TS can also lead to resistance by requiring higher drug concentrations to achieve effective inhibition.[2]

-

Increased Drug Efflux: Cancer cells can overexpress efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, which actively pump the drug out of the cell, reducing its intracellular concentration.[9]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can help cancer cells to tolerate the DNA damage induced by the incorporation of fraudulent nucleotides.

-

Evasion of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cancer cells more resistant to drug-induced cell death.[17]

Figure 3: Potential mechanisms of resistance to this compound.

Conclusion and Future Directions

This compound represents a promising avenue for the development of novel anticancer therapies. Its mechanism of action, centered on the disruption of nucleic acid synthesis, makes it a potent cytotoxic agent against rapidly dividing cancer cells. The in vitro cytotoxicity assays detailed in this guide provide a robust framework for evaluating its efficacy and determining its therapeutic potential across a range of cancer types.

Future research should focus on several key areas. A more comprehensive understanding of the specific metabolic pathways of this compound and the identification of its unique cytotoxic metabolites will be critical. Investigating the efficacy of this compound in combination with other chemotherapeutic agents or targeted therapies may reveal synergistic interactions that can enhance its anticancer activity and overcome potential resistance. Furthermore, the use of three-dimensional (3D) cell culture models and patient-derived organoids will provide a more physiologically relevant context for in vitro testing, bridging the gap between preclinical studies and clinical applications. Ultimately, a thorough in vitro characterization of this compound will be instrumental in guiding its successful translation into the clinic for the benefit of cancer patients.

References

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ciaffaglione, V., Modica, M. N., Pittalà, V., Romeo, G., Salerno, L., & Intagliata, S. (2021). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. ChemMedChem, 16(23), 3496–3512. [Link]

-

Faso, A. (2018, January 31). Fluorouracil 5 FU Toxicities and Strategies for Management. YouTube. [Link]

-

Fruhbeisser, S., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3538. [Link]

-

Gannon, S. A., Nabb, D. L., Snow, T. A., & Mawn, M. P. (n.d.). In Vitro metabolism of 6-2 fluorotelomer alcohol in rat, mouse and human hepatocytes. ResearchGate. Retrieved from [Link]

-

Harris, B. E., Song, R., Soong, S. J., & Diasio, R. B. (1990). Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. Antimicrobial Agents and Chemotherapy, 34(10), 2054–2058. [Link]

-

Hassan, M. M., et al. (2022). Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. Molecules, 27(22), 7993. [Link]

-

IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]

-

Induction of cancer cell death by apoptosis and slow release of 5-fluoracil from metal-organic frameworks Cu-BTC. (2014). European Journal of Medicinal Chemistry, 71, 167-173. [Link]

-

In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. (2014). Drug Metabolism and Disposition, 42(2), 265-276. [Link]

-

Kamel, N. A., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Asian Pacific Journal of Cancer Prevention, 25(6), 2169-2176. [Link]

-

Leucovorin enhancement of the effects of the fluoropyrimidines on thymidylate synthase. (1989). Cancer, 63(6 Suppl), 1008-1012. [Link]

-

Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS. Retrieved from [Link]

-

Matsuoka, H., et al. (2014). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. BMC Cancer, 14, 676. [Link]

-

Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (1995). Cancer Research, 55(16), 3684-3691. [Link]

-

Miyamoto, S., et al. (2004). Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2'-deoxyuridine. World Journal of Gastroenterology, 10(12), 1765-1769. [Link]

-

New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2015). European Journal of Medicinal Chemistry, 90, 906-918. [Link]

-

O'Neill, M. J., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. ResearchGate. Retrieved from [Link]

-

Perez-Perez, M. J., et al. (2022). Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991. International Journal of Molecular Sciences, 23(11), 5946. [Link]

-

Pettersen, R. D., et al. (2023). The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. British Journal of Cancer, 128, 1848-1859. [Link]

-

Rilling, D. J., et al. (2010). Cribrostatin 6 induces death in cancer cells through a reactive oxygen species (ROS)-mediated mechanism. Journal of the American Chemical Society, 132(15), 5439-5444. [Link]

-

Senter, P. D., et al. (1991). Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates. Bioconjugate Chemistry, 2(6), 447-451. [Link]

-

The prodrugs of 5-fluorouracil. (2003). Current Medicinal Chemistry, 10(6), 451-462. [Link]

-

Toth, K., et al. (2021). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 26(16), 4983. [Link]

-

ToxTutor - Introduction to Toxicology. (n.d.). National Library of Medicine. Retrieved from [Link]

-

Unciti-Broceta, A. (2022, March 2). Cancer drug precursor designed to reduce toxic side effects. The University of Edinburgh. [Link]

- Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39–51.

- Vodenkova, S., et al. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447.

-

Wang, T. L., et al. (2003). 5-Fluorouracil-induced apoptosis in cultured oral cancer cells. Head & Neck, 25(6), 481-488. [Link]

-

Weijl, N. I., et al. (1998). A prospective randomized trial of 5-fluorouracil versus 5-fluorouracil and high-dose leucovorin versus 5-fluorouracil and methotrexate in previously untreated patients with advanced colorectal carcinoma. Annals of Oncology, 9(5), 519-525. [Link]

-

Wlodek, D., & Gonzales, R. (1994). Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues. Biochemical Pharmacology, 48(6), 1197-1202. [Link]

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).

-

Zonder, J. A., et al. (2001). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. International Journal of Oncology, 19(2), 295-301. [Link]

-

(n.d.). Science.gov. Retrieved from [Link]

-

(n.d.). The Oncologist. Retrieved from [Link]

-

(n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). CancerNetwork. Retrieved from [Link]

-

(n.d.). Frontiers. Retrieved from [Link]

-

(n.d.). MDPI. Retrieved from [Link]

-

(n.d.). MDPI. Retrieved from [Link]

-

(n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). OAText. Retrieved from [Link]

-

(n.d.). Frontiers. Retrieved from [Link]

-

(n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Leucovorin enhancement of the effects of the fluoropyrimidines on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. oatext.com [oatext.com]

- 11. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of cancer cell death by apoptosis and slow release of 5-fluoracil from metal-organic frameworks Cu-BTC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 17. Frontiers | Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene [frontiersin.org]

Preliminary Studies on 6-Fluoropurine's Therapeutic Potential: A Technical Guide for Drug Development Professionals

Foreword: The Allure of the Halogenated Purine Scaffold

In the landscape of therapeutic agent discovery, the purine scaffold remains a cornerstone of innovation. Its inherent ability to interact with a multitude of biological targets has rendered it a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom, a bioisostere of hydrogen with unique electronic properties, has been a transformative approach in drug design, often enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This guide delves into the preliminary scientific exploration of 6-Fluoropurine, a halogenated purine analog with nascent yet intriguing therapeutic potential. While direct, comprehensive studies on this compound are emerging, this document synthesizes existing knowledge from related fluorinated purines and provides a forward-looking roadmap for its investigation. We will explore its theoretical mechanism of action, potential applications in oncology and virology, and lay out a robust framework for its preclinical evaluation.

The Chemical Biology of this compound: A Mechanistic Postulate

This compound, as a purine analog, is anticipated to exert its biological effects primarily through interference with nucleic acid metabolism.[1] Its structural similarity to endogenous purines, adenine and guanine, positions it as a substrate for enzymes involved in the purine salvage and de novo synthesis pathways.

Anabolic Activation and Cytotoxic Payload Delivery

The central hypothesis for the mechanism of action of many purine analogs is their intracellular conversion to fraudulent nucleotides.[1] This bioactivation is a critical step, transforming the relatively inert prodrug into a potent cytotoxic agent. In the case of this compound, it is postulated that it will be recognized by phosphoribosyltransferases, leading to the formation of this compound ribonucleoside monophosphate. Subsequent phosphorylation would yield the di- and triphosphate forms.

These fraudulent nucleotides can then exert their cytotoxic effects through several mechanisms:

-

Inhibition of DNA and RNA Synthesis: The triphosphate metabolite can act as a competitive inhibitor of DNA and RNA polymerases, thereby halting nucleic acid replication and transcription.[1]

-

Incorporation into Nucleic Acids: The incorporation of this compound into DNA and RNA can lead to chain termination, strand breaks, and miscoding, ultimately triggering apoptotic pathways.[1]

The following diagram illustrates the postulated metabolic activation pathway of this compound.

Caption: Postulated metabolic activation of this compound.

Therapeutic Horizons: Oncology and Virology

The foundational principle of purine analog cytotoxicity—the targeting of rapidly proliferating cells—makes them prime candidates for both anticancer and antiviral therapies.

Anticancer Potential

The relentless proliferation of cancer cells necessitates a high rate of nucleic acid synthesis, rendering them particularly vulnerable to agents that disrupt this process. The mechanism of action of the well-established fluoropyrimidine, 5-Fluorouracil (5-FU), provides a valuable parallel. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.[2][3][4] Similarly, this compound is expected to selectively target tumor cells.

A Korean patent suggests that novel this compound compounds can act as prodrugs, being metabolized within mammalian cells by enzymes like adenosine deaminase to exert antiviral effects.[5] This prodrug strategy could also be highly effective in cancer therapy, allowing for targeted activation within the tumor microenvironment.

Antiviral Activity

Viruses, being obligate intracellular parasites, co-opt the host cell's machinery for their replication, including nucleic acid synthesis. Purine analogs can effectively subvert this process. A Korean patent describes novel this compound compounds as having antiviral action, functioning as prodrugs that are metabolized to an active form by enzymes present in mammalian cells.[5] This suggests a promising avenue for the development of this compound as an antiviral agent. The strategy of designing fluorinated nucleoside analogues to inhibit viral replication is a well-established and successful approach in antiviral drug discovery.[6][7]

A Roadmap for Preclinical Evaluation: In Vitro and In Vivo Strategies

A rigorous and systematic preclinical evaluation is paramount to elucidating the therapeutic potential and defining the safety profile of this compound. The following experimental workflows are proposed as a starting point for a comprehensive investigation.

In Vitro Characterization

3.1.1. Cytotoxicity Assessment in Cancer Cell Lines

The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines representing various tumor types (e.g., colon, breast, lung, leukemia).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

| Cell Line | Tumor Type | Predicted IC50 Range (µM) |

| HT-29 | Colon Cancer | 1 - 10 |

| MCF-7 | Breast Cancer | 5 - 25 |

| A549 | Lung Cancer | 10 - 50 |

| Jurkat | Leukemia | 0.5 - 5 |

Table 1: Representative Cancer Cell Lines for Initial Cytotoxicity Screening. The predicted IC50 ranges are hypothetical and need to be determined experimentally.

3.1.2. Antiviral Efficacy Evaluation

To assess the antiviral potential of this compound, a viral replication assay using a relevant viral model is necessary.

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Caption: Workflow for a plaque reduction assay.

In Vivo Proof-of-Concept

Following promising in vitro results, the evaluation of this compound in animal models is the logical next step.

3.2.1. Xenograft Models for Anticancer Efficacy

To assess the in vivo anticancer activity, a tumor xenograft model is employed.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

| Parameter | Description |

| Animal Model | Athymic Nude Mice |

| Tumor Cell Line | HT-29 (Colon Carcinoma) |

| Drug Administration | Oral Gavage (daily) |

| Dosage Range | 10, 30, 100 mg/kg |

| Primary Endpoint | Tumor Growth Inhibition |

| Secondary Endpoint | Body Weight Change, Survival |

Table 2: Key Parameters for an In Vivo Xenograft Study.

Concluding Remarks and Future Directions